N-Benzyl-3,5-dimethoxyaniline N-Benzyl-3,5-dimethoxyaniline
Brand Name: Vulcanchem
CAS No.: 207340-90-7
VCID: VC11683924
InChI: InChI=1S/C15H17NO2/c1-17-14-8-13(9-15(10-14)18-2)16-11-12-6-4-3-5-7-12/h3-10,16H,11H2,1-2H3
SMILES: COC1=CC(=CC(=C1)NCC2=CC=CC=C2)OC
Molecular Formula: C15H17NO2
Molecular Weight: 243.30 g/mol

N-Benzyl-3,5-dimethoxyaniline

CAS No.: 207340-90-7

Cat. No.: VC11683924

Molecular Formula: C15H17NO2

Molecular Weight: 243.30 g/mol

* For research use only. Not for human or veterinary use.

N-Benzyl-3,5-dimethoxyaniline - 207340-90-7

Specification

CAS No. 207340-90-7
Molecular Formula C15H17NO2
Molecular Weight 243.30 g/mol
IUPAC Name N-benzyl-3,5-dimethoxyaniline
Standard InChI InChI=1S/C15H17NO2/c1-17-14-8-13(9-15(10-14)18-2)16-11-12-6-4-3-5-7-12/h3-10,16H,11H2,1-2H3
Standard InChI Key NPKYYJGDHWBTSU-UHFFFAOYSA-N
SMILES COC1=CC(=CC(=C1)NCC2=CC=CC=C2)OC
Canonical SMILES COC1=CC(=CC(=C1)NCC2=CC=CC=C2)OC

Introduction

Chemical Identity and Structural Features

N-Benzyl-3,5-dimethoxyaniline belongs to the class of benzyl-substituted anilines, characterized by a benzene ring substituted with two methoxy groups and a benzylamine moiety. Key identifiers include:

  • CAS Registry Number: 207340-90-7

  • Molecular Formula: C15H17NO2\text{C}_{15}\text{H}_{17}\text{NO}_{2}

  • Exact Mass: 243.126 g/mol

  • Synonyms: N-Benzyl-3,5-dimethoxyaniline, N-(3,5-dimethoxyphenyl)benzenemethanamine, Benzyl-(3,5-dimethoxy-phenyl)-amine .

The compound’s structure combines electron-donating methoxy groups with the benzyl group, influencing its reactivity in electrophilic substitution and hydrogenation reactions. The methoxy groups at the 3- and 5-positions create a symmetric substitution pattern, potentially enhancing crystallinity and stability .

Synthesis and Industrial Preparation

Quaternary Ammonium Salt Intermediate Route

A patented synthesis route for structurally related N-benzyl piperidine derivatives involves the formation of a quaternary ammonium salt intermediate . While this method specifically describes N-benzyl-3-piperidinol, analogous steps may apply to N-benzyl-3,5-dimethoxyaniline:

  • Reaction of 3-Hydroxy Pyridine with Benzyl Chloride:

    • 3-Hydroxy pyridine reacts with benzyl chloride in toluene under reflux (90–110°C) to form N-benzyl-3-hydroxy pyridinium chloride .

    • Equation:

      C5H5NO+C6H5CH2ClC12H12ClNO+HCl\text{C}_5\text{H}_5\text{NO} + \text{C}_6\text{H}_5\text{CH}_2\text{Cl} \rightarrow \text{C}_{12}\text{H}_{12}\text{ClNO} + \text{HCl}
  • Catalytic Hydrogenation:

    • The quaternary ammonium salt undergoes hydrogenation at 3–5 atm hydrogen pressure using a nickel-based catalyst .

    • Catalyst Composition: Nickel supported on alumina or silica, modified with promoters like triethylamine .

This method emphasizes cost-effectiveness and scalability, with reported yields exceeding 85% for related compounds .

Alternative Reduction Pathways

3,5-Dimethoxybenzylamine (CAS 34967-24-3), a structurally similar compound, is synthesized via LiAlH4_4 reduction of 3,5-dimethoxybenzaldoxime . Adapting this approach for N-benzyl-3,5-dimethoxyaniline could involve:

  • Reductive Amination: Reacting 3,5-dimethoxybenzaldehyde with benzylamine in the presence of a reducing agent like sodium cyanoborohydride .

  • Yield Optimization: Adjusting stoichiometry and solvent polarity to favor imine formation and subsequent reduction .

Physicochemical Properties

Key properties of N-benzyl-3,5-dimethoxyaniline, derived from computational and experimental data, include:

PropertyValueSource
Molecular Weight243.301 g/mol
LogP (Partition Coeff.)3.39
Polar Surface Area30.49 Ų
Melting PointNot reported
Boiling PointNot reported

The compound’s moderate LogP suggests balanced lipophilicity, suitable for permeating biological membranes, while its polar surface area indicates potential solubility in polar aprotic solvents .

Future Research Directions

  • Pharmacological Profiling: Evaluate in vitro activity against bacterial and fungal pathogens.

  • Catalyst Development: Optimize nickel-based catalysts for greener hydrogenation processes .

  • Crystallography Studies: Resolve X-ray structures to elucidate solid-state packing and hydrogen-bonding motifs.

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